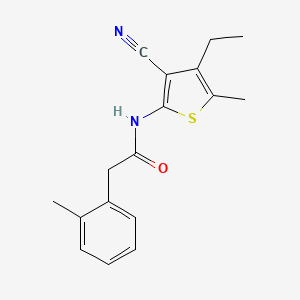![molecular formula C11H12N4O2S B5310074 ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate, also known as ETU, is a chemical compound that has been widely used in scientific research. ETU is a carbamate derivative of 2-mercaptobenzothiazole, which is a well-known rubber accelerator. ETU has been extensively studied due to its potential applications in various fields including biomedical research, material science, and environmental science.
作用机制
The mechanism of action of ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been shown to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis and repair. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells. In vivo studies have shown that ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate can reduce tumor growth and improve survival in animal models of cancer. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases in animal models.
实验室实验的优点和局限性
Ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate is also relatively inexpensive compared to other compounds with similar applications. However, ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has some limitations for lab experiments. It is toxic and must be handled with care, and its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate. In biomedical research, further studies are needed to elucidate the mechanism of action of ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate and to determine its potential as a treatment for cancer and autoimmune diseases. In material science, further studies are needed to optimize the use of ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate as a crosslinking agent and to develop new applications for ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate in the production of polymers and composites. In environmental science, further studies are needed to determine the efficacy and safety of ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate as a soil fumigant and to develop new methods for controlling soil-borne pests and diseases.
合成方法
Ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with ethyl chloroformate and aminoacetonitrile, or the reaction of 2-mercaptobenzothiazole with ethyl chloroformate and 2-aminothiophenol. The purity of the synthesized ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate can be improved through recrystallization or column chromatography.
科学研究应用
Ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been widely used in scientific research due to its potential applications in various fields. In biomedical research, ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has also been studied for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.
In material science, ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been used as a crosslinking agent for rubber and other polymers. It has been shown to improve the mechanical properties of rubber and increase its resistance to heat and aging. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has also been used as a stabilizer for polyurethane foam and as a flame retardant for plastics.
In environmental science, ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been studied for its potential as a soil fumigant. It has been shown to be effective in controlling various soil-borne pests and diseases, including nematodes and fungi.
属性
IUPAC Name |
ethyl N-[(Z)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-11(16)15-9(12)14-10-13-7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3,(H3,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFANKHJXEMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=NC1=NC2=CC=CC=C2S1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/C(=N\C1=NC2=CC=CC=C2S1)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)